molecular formula C14H18ClN3O2 B1381603 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 1803598-85-7

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No. B1381603
M. Wt: 295.76 g/mol
InChI Key: QEDRABWLOCPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, which are structurally related to the compound . This study provides insights into the synthesis process and chemical properties of similar compounds (Sedlák et al., 2005).
  • Witchard and Watson (2010) described a two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, which is a key step in synthesizing analogues of alkaloids like Naamidine A and G. This research contributes to the understanding of the synthesis processes related to imidazolidine derivatives (Witchard & Watson, 2010).

Pharmacological Evaluation and Potential Therapeutic Applications

  • A study by Byrtus et al. (2011) on the anticonvulsant activity of N-Mannich bases derived from imidazolidine-2,4-diones, including compounds structurally similar to the one , demonstrates potential therapeutic applications in epilepsy treatment (Byrtus et al., 2011).
  • Czopek et al. (2010) synthesized derivatives of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-diones and evaluated them for potential antidepressant and anxiolytic activity. This highlights the possible use of these compounds in treating depression and anxiety disorders (Czopek et al., 2010).
  • Niwata et al. (1997) investigated substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as inhibitors of human heart chymase, indicating potential cardiovascular therapeutic applications (Niwata et al., 1997).

Chemical Reactions and Molecular Interactions

  • Klásek et al. (2010) studied the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked imidazolidine derivatives. This research contributes to understanding the reactivity and interaction of similar compounds (Klásek et al., 2010).
  • Li et al. (2009) synthesized analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a potential ERK1/2 inhibitor, providing insight into its molecular characteristics and interaction with human leukemia cells (Li et al., 2009).

properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-14(10-4-5-10)12(18)17(13(19)16-14)11-6-2-9(8-15)3-7-11;/h2-3,6-7,10H,4-5,8,15H2,1H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRABWLOCPBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)CN)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.